
N-benzyl-5H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5H-purin-6-amine: is a purine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 9-position of the purine ring, which is a bicyclic aromatic heterocycle. The purine ring system is a fundamental component of many biologically significant molecules, including nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5H-purin-6-amine typically involves the reaction of 6-chloropurine with benzylamine. The process can be carried out under microwave irradiation to enhance the reaction rate and yield. The reaction conditions generally include:
Reactants: 6-chloropurine, benzylamine
Solvent: 1-butanol
Catalyst: DIPEA (N,N-diisopropylethylamine)
Temperature: 150°C
Reaction Time: 1 hour
After the reaction, the solvent is evaporated under vacuum, and the crude product is purified by column chromatography to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-benzyl-5H-purin-6-one, while reduction can yield this compound derivatives with different substituents .
Scientific Research Applications
N-benzyl-5H-purin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Industry: Utilized as a plant growth regulator to enhance the yield and shelf life of agricultural products.
Mechanism of Action
The mechanism of action of N-benzyl-5H-purin-6-amine involves its interaction with specific molecular targets and pathways. In the context of stem cell research, it has been shown to promote the self-renewal of spermatogonial stem cells by increasing their proliferation rate. This effect is likely mediated through the activation of signaling pathways that regulate stem cell maintenance and differentiation .
Comparison with Similar Compounds
N-benzyl-5H-purin-6-amine can be compared with other purine derivatives, such as:
6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture to promote cell division and growth.
2,6,9-Trisubstituted Purine Derivatives: Investigated for their potential role as apoptosis-inducing agents in cancer therapy.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to promote stem cell self-renewal. This property distinguishes it from other purine derivatives that may have different biological activities and applications.
Similar Compounds
- 6-Benzylaminopurine
- 2,6,9-Trisubstituted Purine Derivatives
- 5H-purin-6-amine
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
N-benzyl-5H-purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8,10H,6H2,(H,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMCIUSDDROQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)
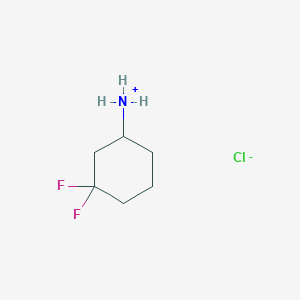
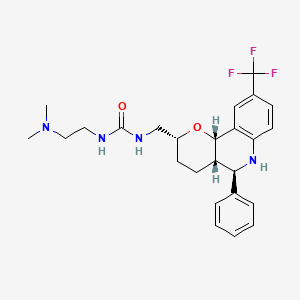

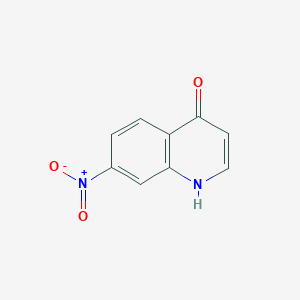
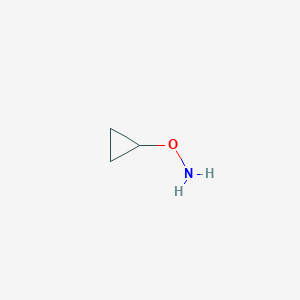
![1-Bicyclo[1.1.1]pentanylazanium;chloride](/img/structure/B7909039.png)
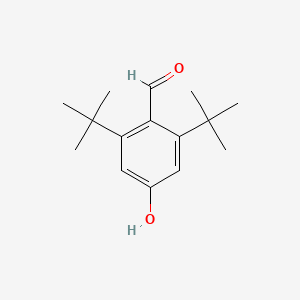
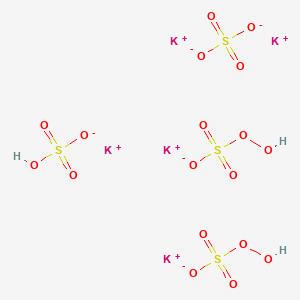
sulfuramidous acid](/img/structure/B7909054.png)
